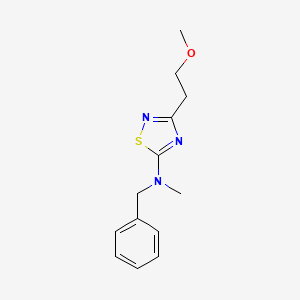![molecular formula C14H19N5OS B6432317 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine CAS No. 2549012-86-2](/img/structure/B6432317.png)
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides, which are a large group of compounds that have the characteristic functional group –C (X):NNH– . These compounds have gained attention due to their wide biological properties and their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .Molecular Structure Analysis
The molecular formula of “1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine” is C9H16N4OS, and its molecular weight is 228.31 . The structure includes a thiadiazole ring and a piperazine ring, both of which are common structures in many biologically active compounds .Physical And Chemical Properties Analysis
The compound “1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine” has a density of 0.970 g/mL at 25 °C, a boiling point of 193-194 °C, and a refractive index n20/D of 1.4730 .properties
IUPAC Name |
3-(2-methoxyethyl)-5-(4-pyridin-2-ylpiperazin-1-yl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-20-11-5-12-16-14(21-17-12)19-9-7-18(8-10-19)13-4-2-3-6-15-13/h2-4,6H,5,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVORBRSFWCEXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6432242.png)
![1-(4-methoxyphenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B6432243.png)


![2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6432258.png)
![3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6432264.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6432272.png)
![1-(morpholin-4-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432274.png)
![4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6432278.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6432282.png)
![3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6432288.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6432293.png)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B6432301.png)
